molecular formula C13H18O2 B13298516 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13298516
M. Wt: 206.28 g/mol
InChI Key: PGFRVSGVEDLBRJ-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C13H18O2 It is known for its unique chemical structure, which includes an ethyl group and a hydroxyphenyl group attached to a dimethylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-ethyl-2-hydroxybenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions with appropriate catalysts.

Major Products:

  • Oxidation can yield 5-ethyl-2-hydroxybenzoic acid.
  • Reduction can produce 1-(5-ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
  • Substitution reactions can lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Comparison: 1-(5-Ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of both an ethyl group and a dimethylpropanone backbone. This structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the ethyl group can influence the compound’s lipophilicity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(5-ethyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-5-9-6-7-11(14)10(8-9)12(15)13(2,3)4/h6-8,14H,5H2,1-4H3

InChI Key

PGFRVSGVEDLBRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C(C)(C)C

Origin of Product

United States

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